molecular formula C21H21N3O2S B2803299 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate CAS No. 477862-61-6

4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate

Cat. No.: B2803299
CAS No.: 477862-61-6
M. Wt: 379.48
InChI Key: BWBSZPDPNKUREF-UHFFFAOYSA-N
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Description

4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate is a complex organic compound that features a pyrimidine ring substituted with a thienyl group and a phenyl group, which is further linked to a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, influencing their activity. The thienyl group may enhance binding affinity through π-π interactions, while the cyclohexylcarbamate moiety can provide additional hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate is unique due to its combination of a thienyl group, pyrimidine ring, and cyclohexylcarbamate moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-21(23-16-5-2-1-3-6-16)26-17-10-8-15(9-11-17)20-22-13-12-18(24-20)19-7-4-14-27-19/h4,7-14,16H,1-3,5-6H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBSZPDPNKUREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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